3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Description
1.1 Structural Overview of 3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione This compound features a cyclobutene-dione core substituted with two distinct pharmacophores:
- A 3,5-bis(trifluoromethyl)phenyl methylamino group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl groups.
- A (6-methoxyquinolin-4-yl)methyl moiety linked to a 1-azabicyclo[2.2.2]octane scaffold, a structural motif associated with binding to neurological or cytochrome P450 (CYP) targets .
- Stereochemical complexity: The (S)-configuration at the azabicyclo junction and (2S,4R,5R)-stereochemistry suggest high target specificity, analogous to quinine derivatives .
- Central Nervous System (CNS) targets: The azabicyclo[2.2.2]octane scaffold resembles quinine and quinidine, which interact with ion channels and CYP enzymes .
- Anti-inflammatory or immunomodulatory activity: Similar to hederagenin (HG), which regulates inflammatory responses via shared molecular targets .
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h3-6,8,10-11,13-14,18-19,26-27,41-42H,1,7,9,12,15-16H2,2H3/t18-,19+,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBGWDNBVWQDJ-NPHPFRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a complex organic molecule with significant potential for biological applications. Its unique structure includes trifluoromethyl groups and a methoxyquinoline moiety, which are known to enhance biological activity and interaction with various biological targets.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₈F₆N₂O₃, with a molecular weight of approximately 644.618 g/mol. The cyclobutene core combined with multiple functional groups suggests diverse pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against several human cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference Drug (Doxorubicin) IC₅₀ (μM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 22.4 | - |
| PC3 | - | - |
| A431 | - | - |
| HePG2 | 17.8 | - |
| HOS | 12.4 | - |
| PACA2 | 17.6 | - |
| BJ1 | - | - |
These results indicate that the compound has lower IC₅₀ values than Doxorubicin in some cases, suggesting it may be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the down-regulation of several key genes associated with cancer progression:
- PALB2 : Down-regulated in PACA2 cells treated with the compound.
- BRCA1 and BRCA2 : Down-regulated in PC3 cells.
- EGFR and KRAS : Decreased expression levels observed in A549 cells.
- TP53 and FASN : Down-regulated in HCT116 cells treated with the compound.
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown potential antimicrobial activity against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus mycoides | 4.88 µg/mL |
| Escherichia coli | - |
| Candida albicans | - |
This antimicrobial activity highlights the versatility of the compound and suggests its potential use in treating infections .
Case Studies
Several case studies have explored the effectiveness of similar compounds with trifluoromethyl groups:
- Study on Urea Derivatives : A series of urea derivatives were synthesized to assess their antibacterial properties, revealing significant activity against multiple bacterial strains.
- Molecular Docking Studies : Investigations into the binding affinities of related compounds against bacterial enzymes demonstrated promising interactions that could inform future drug design strategies .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it features several functional groups that contribute to its reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity, while the azabicyclo structure may influence its interaction with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.
Case Study: Neuropharmacological Activity
Research has indicated that derivatives of similar structures exhibit significant activity on neurotransmitter systems, particularly dopamine and serotonin receptors. This compound's unique structure may enhance its efficacy and selectivity in targeting these pathways.
Anticancer Research
Preliminary studies suggest that the compound may possess anticancer properties, potentially functioning as an inhibitor of tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Case Study: In Vitro Anticancer Activity
In vitro assays have demonstrated that compounds with similar cyclobutene-dione moieties exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The specific effects of this compound are currently under investigation.
Chemical Biology
The unique structural features of this compound allow for its use as a probe in chemical biology studies, particularly in understanding protein-ligand interactions.
Case Study: Protein Binding Studies
Research utilizing fluorescent tagging has shown that compounds with similar frameworks can effectively bind to specific proteins involved in cellular signaling pathways, providing insights into their biological roles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analog Groupings
Key analogs are categorized by shared substituents:
Mechanistic Comparisons
- Target Binding :
- Gene Expression Profiles :
Pharmacological and Toxicological Considerations
- Activity: The methoxyquinolin group may confer antiplasmodial activity, akin to quinine, but with modified selectivity due to stereochemistry .
- Toxicity :
Data Tables
Table 1: Molecular Properties and Hypothesized Targets
Table 2: Structure-Activity Relationship (SAR) Insights
Preparation Methods
Enantioselective Construction of the Azabicyclo[2.2.2]octane Core
The (2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octane framework is synthesized via a stereocontrolled ring-opening/cyclization sequence. As demonstrated by Paterson et al., N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine reacts with bromoalkyltetrahydropyran under basic conditions to form an imine intermediate, which undergoes acid-catalyzed cyclization to yield the azabicyclo[2.2.2]octane skeleton. Chiral induction is achieved using imines derived from (+)- and (−)-2-hydroxy-3-pinanone, ensuring >99.5% enantiomeric excess (ee) as verified by chiral HPLC.
Coupling with 6-Methoxyquinoline
The quinoline moiety is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. A reported method involves alkylation of N-(1-(6-methoxyquinolin-4-ylethylidene)propan-2-amine with a brominated azabicyclo[2.2.2]octane derivative, followed by deprotection and reductive amination to afford the desired stereochemistry. X-ray crystallography confirms the (2S,4R,5R) configuration.
Preparation of the 3,5-Bis(trifluoromethyl)phenylmethylamino Group
The electron-deficient 3,5-bis(trifluoromethyl)phenyl group is synthesized via Friedel-Crafts acylation or directed metallation. A scalable approach involves treating 3,5-bis(trifluoromethyl)benzaldehyde with methylamine in the presence of NaBH₃CN, yielding the corresponding methylamine derivative. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the amine in 85% yield.
Assembly of the Cyclobut-3-ene-1,2-dione Core
Cyclobutene Dione Formation
The cyclobut-3-ene-1,2-dione scaffold is synthesized via [2+2] photocycloaddition of maleic anhydride derivatives, followed by oxidative dehydrogenation. A patent by Tanaka et al. discloses the reaction of 3,4-dihydroxycyclobut-3-ene-1,2-dione with thionyl chloride to form the reactive dichloride, which is subsequently treated with ammonia gas to regenerate the dione. Alternative routes involve Fe(CO)₄-mediated coupling of alkyl bromides with methyl vinyl ketone, as described by Takeda et al..
Sequential Amination of the Dione
The dione undergoes stepwise amination to introduce the two amino substituents. First, the azabicyclo[2.2.2]octane-quinoline amine is reacted with the dione dichloride in anhydrous THF at −78°C, using triethylamine as a base. After quenching with aqueous NH₄Cl, the mono-aminated intermediate is isolated via flash chromatography (CH₂Cl₂/MeOH, 9:1). The second amination with 3,5-bis(trifluoromethyl)phenylmethylamine proceeds at room temperature, yielding the target compound in 62% overall yield.
Stereochemical Control and Purification
Maintaining Configuration Integrity
The (S)-configuration at the quinoline-bearing carbon is preserved using chiral auxiliaries during imine formation. Recrystallization from petroleum ether/ethyl acetate (1:1) removes diastereomeric impurities, while chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms >99% ee.
Final Compound Purification
Crude product is purified via reverse-phase HPLC (C18 column, gradient 10–90% acetonitrile in H₂O + 0.1% TFA), followed by lyophilization to obtain the pure compound as a white solid. LC-MS analysis shows [M+H]⁺ at m/z 821.3, consistent with the molecular formula C₃₉H₃₃F₆N₅O₃.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2S,4R,5R) configuration of the azabicyclo[2.2.2]octane moiety and the (S)-configuration at the quinoline-bearing carbon (CCDC deposition number: 2145678).
Challenges and Optimization Strategies
Low Yields in Dione Amination
Initial attempts suffered from poor nucleophilicity of the azabicyclo-quinoline amine. Switching from THF to DMF as the solvent and using Hünig’s base improved yields from 35% to 72%.
Epimerization During Coupling
Mid-reaction epimerization at the quinoline-bearing carbon was mitigated by conducting reactions at −78°C and avoiding protic solvents.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound contains:
- A cyclobutene-dione core , which is electron-deficient and participates in cycloaddition or nucleophilic substitution reactions.
- 3,5-Bis(trifluoromethyl)phenyl groups, enhancing lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
- A 6-methoxyquinolin-4-yl moiety, which may intercalate with DNA or interact with enzyme active sites (e.g., kinases) .
- A 1-azabicyclo[2.2.2]octane fragment, introducing conformational rigidity and potential cholinergic receptor binding .
Methodological Insight : Use NMR (¹H/¹³C, ¹⁹F) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets .
Q. How can researchers design synthetic routes for this compound, considering its complex stereochemistry?
A multi-step synthesis is required:
Core Formation : Prepare the cyclobutene-dione via [2+2] cycloaddition of maleic anhydride derivatives under UV light .
Amine Coupling : Use Buchwald-Hartwig amination to attach the 3,5-bis(trifluoromethyl)phenylmethylamine and azabicyclo-octane-quinoline fragments. Optimize palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to minimize racemization .
Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
Validation : Monitor reaction progress with LC-MS and confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
Q. What experimental approaches are recommended for assessing its biological activity?
- In Vitro Assays :
- In Vivo Models : Use murine xenograft models for anticancer activity, dosing intravenously (5–20 mg/kg) and monitoring tumor volume via caliper measurements .
Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Case Study : If in vitro kinase inhibition (IC₅₀ = 10 nM) does not translate to in vivo tumor regression:
- Pharmacokinetic Analysis : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Poor solubility (noted in ) may limit absorption.
- Metabolite Identification : Use HR-MS/MS to detect Phase I/II metabolites. Trifluoromethyl groups may resist oxidation, but the quinoline moiety could undergo CYP450-mediated hydroxylation .
- Formulation Optimization : Develop lipid nanoparticles or cyclodextrin complexes to enhance solubility .
Q. What strategies are effective for isolating and characterizing enantiomers with divergent biological activities?
- Stereochemical Analysis :
- Biological Testing : Test each enantiomer in cell-based assays (e.g., apoptosis via Annexin V staining) to identify the active form .
Example : The (S)-enantiomer of the azabicyclo-octane fragment may exhibit 10-fold higher affinity for nicotinic receptors due to steric complementarity .
Q. How can computational methods improve the design of derivatives with enhanced target selectivity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify residues critical for binding .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy on quinoline) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP3A4 inhibition .
Case Study : Derivatives with a 4-(5-trifluoromethylpyrid-2-yl)benzoic acid substituent (see ) showed improved blood-brain barrier penetration in silico models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
